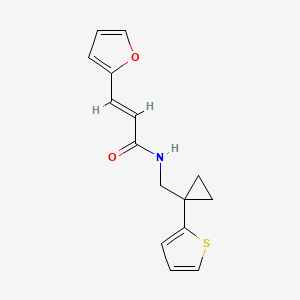

(E)-3-(furan-2-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acrylamide

Description

(E)-3-(furan-2-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acrylamide is a synthetic organic compound that features a furan ring and a thiophene ring connected through a cyclopropyl group and an acrylamide moiety

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-N-[(1-thiophen-2-ylcyclopropyl)methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2S/c17-14(6-5-12-3-1-9-18-12)16-11-15(7-8-15)13-4-2-10-19-13/h1-6,9-10H,7-8,11H2,(H,16,17)/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKVSWZSVZZPFPN-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)C=CC2=CC=CO2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1(CNC(=O)/C=C/C2=CC=CO2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acrylamide typically involves the following steps:

Formation of the cyclopropyl intermediate: The cyclopropyl group is introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

Coupling with furan and thiophene rings: The furan and thiophene rings are coupled to the cyclopropyl intermediate using cross-coupling reactions such as Suzuki or Stille coupling.

Acrylamide formation: The final step involves the formation of the acrylamide moiety through an amidation reaction, typically using acryl chloride and an amine base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acrylamide undergoes various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

Substitution: The compound can undergo nucleophilic substitution reactions at the acrylamide carbonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Substituted acrylamides.

Scientific Research Applications

Medicinal Chemistry

-

Pharmacophore Design :

- The compound is being investigated as a potential pharmacophore in drug design due to its ability to interact with biological targets such as enzymes and receptors. The presence of the furan and thiophene rings enhances π-π stacking interactions, which are crucial for binding affinity.

-

Anticancer Activity :

- Preliminary studies have suggested that similar compounds exhibit anticancer properties. For instance, derivatives of furan and thiophene have been shown to inhibit tumor growth in various cancer cell lines . Further research is needed to evaluate the specific activity of (E)-3-(furan-2-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acrylamide in this context.

Materials Science

-

Organic Electronics :

- The compound's electronic properties make it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The conjugated system formed by the furan and thiophene rings can facilitate charge transport.

-

Conductive Polymers :

- Research into conductive polymers has identified compounds with similar structures as potential materials for flexible electronics due to their stability and conductivity.

Organic Synthesis

- Building Block for Complex Molecules :

- This compound serves as a versatile building block in organic synthesis, allowing chemists to develop new synthetic methodologies. Its unique functional groups enable the formation of various derivatives through standard reactions like cross-coupling and amidation.

Case Studies

- Antitumor Activity : A study on furan derivatives showed promising results against breast cancer cell lines, suggesting that compounds with similar structural motifs may possess significant anticancer properties .

- Organic Electronics Development : Research has demonstrated that thiophene-based compounds can enhance charge mobility in organic semiconductors, indicating potential applications for this compound in this field.

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and thiophene rings provide π-π stacking interactions, while the acrylamide moiety can form hydrogen bonds with active site residues. This combination of interactions allows the compound to modulate the activity of its targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

(E)-3-(furan-2-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acrylamide: can be compared with other heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its combination of furan and thiophene rings with a cyclopropyl group and an acrylamide moiety. This unique structure imparts distinct electronic and steric properties, making it a versatile compound for various applications in research and industry.

Biological Activity

(E)-3-(furan-2-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes current research findings on its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

The compound has the following chemical structure and properties:

- Molecular Formula: C16H19NOS

- Molecular Weight: 305.39 g/mol

- IUPAC Name: this compound

Research indicates that this compound acts primarily as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is implicated in various neurological processes, including anxiety and pain modulation.

Key Findings:

- Anxiolytic Activity : Studies have shown that the compound exhibits anxiolytic-like effects in mouse models, suggesting its potential use in treating anxiety disorders. The efficacy was notably higher with chronic administration compared to acute treatment, indicating a possible cumulative effect or enhanced receptor sensitivity over time .

- Pain Relief : In models of neuropathic pain, the compound demonstrated significant analgesic properties. Its mechanism involves modulation of nAChRs and possibly other ion channels, which are critical in pain pathways .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Study 1: Anxiolytic Effects

In a controlled study, this compound was administered to mice using the elevated plus maze and novelty suppressed feeding tests. Results indicated a significant reduction in anxiety-like behaviors at doses of 0.5 mg/kg, with chronic treatment enhancing efficacy .

Study 2: Pain Modulation

Another investigation focused on the analgesic effects of the compound in a neuropathic pain model induced by oxaliplatin. The study found that both DM490 and DM497 (structural derivatives) effectively alleviated pain symptoms, suggesting their therapeutic potential for managing neuropathic pain conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.